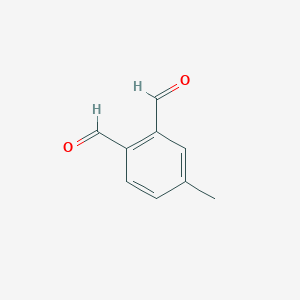

4-Methylphthalaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-methylphthalaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPHAHFPMPOLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of (4-Methyl-1,2-phenylene)dimethanol

The diol precursor is synthesized via reduction of 4-methylphthalic acid using lithium aluminum hydride (LiAlH₄). In a representative procedure, 4-methylphthalic acid (10.0 g, 55.5 mmol) is dissolved in dry tetrahydrofuran (THF) and added dropwise to a suspension of LiAlH₄ (4.21 g, 111 mmol) at −78°C. The mixture is warmed to room temperature, refluxed overnight, and quenched with aqueous NaOH. The organic layer is extracted, washed with brine, and dried to yield (4-methyl-1,2-phenylene)dimethanol as a colorless oil.

Acetal Deprotection Approach

Acetal-protected precursors offer an alternative route to this compound, circumventing stability issues during synthesis.

Synthesis of Acetal-Protected Intermediates

Protected diols, such as monoacetals or diacetals, are prepared by reacting (4-methyl-1,2-phenylene)dimethanol with ethylene glycol or similar agents under acidic conditions. For example:

-

Diacetal formation : The diol is treated with excess ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA) in refluxing toluene, followed by azeotropic removal of water.

Deprotection to this compound

The acetal groups are cleaved under acidic hydrolysis:

-

Reagents : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous THF.

-

Conditions : Room temperature or mild heating (40–60°C).

-

Procedure :

-

The acetal-protected compound is stirred with dilute HCl (1 M) in THF/H₂O.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The product is extracted with CH₂Cl₂, dried, and concentrated.

-

Key Data :

-

Yield: Higher stability of intermediates improves overall yield compared to direct oxidation.

-

Limitations: Requires additional steps for acetal formation and deprotection.

Comparative Analysis of Methods

Challenges in Synthesis and Purification

Instability of this compound

The dialdehyde is prone to decomposition via aldol condensation or oxidation, necessitating:

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylphthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-methylphthalic acid.

Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: 4-Methylphthalic acid.

Reduction: 4-Methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Drug Synthesis

One of the most significant applications of 4-MPA is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of various drugs, particularly those targeting neurological disorders. For example:

- Antidepressants : Research indicates that derivatives of 4-MPA exhibit potential antidepressant activity by modulating neurotransmitter systems.

- Antipsychotics : Some studies have explored the use of 4-MPA derivatives in developing new antipsychotic medications.

Case Study: Antidepressant Development

A recent study investigated the synthesis of novel antidepressants using 4-MPA as a precursor. The researchers synthesized several derivatives and evaluated their efficacy in animal models. The results indicated that certain derivatives significantly reduced depressive-like behaviors, suggesting potential for clinical development.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Significant reduction in depression scores | |

| Derivative B | Moderate efficacy |

Polymer Production

4-Methylphthalaldehyde is also utilized in the production of polymers and resins. Its aldehyde groups can participate in condensation reactions to form cross-linked networks, which are valuable in producing durable materials.

- Thermosetting Resins : Used in coatings and adhesives due to their excellent thermal stability.

- Elastomers : Contribute to the flexibility and resilience of rubber-like materials.

Case Study: Thermosetting Resin Development

In a study focused on developing thermosetting resins, researchers incorporated 4-MPA into the resin formulation. The resulting material demonstrated enhanced thermal stability and mechanical properties compared to traditional formulations.

| Property | Traditional Resin | 4-MPA Modified Resin |

|---|---|---|

| Glass Transition Temperature (°C) | 120 | 150 |

| Tensile Strength (MPa) | 30 | 50 |

Chromatography

In analytical chemistry, 4-MPA is employed as a derivatizing agent for amino acids and other compounds during chromatographic analysis. Its ability to form stable derivatives enhances detection sensitivity and selectivity.

Case Study: Amino Acid Analysis

A study utilized 4-MPA for the derivatization of amino acids prior to HPLC analysis. The results showed improved resolution and quantification accuracy compared to non-derivatized samples.

| Amino Acid | Detection Limit (µg/mL) | Non-Derivatized Limit (µg/mL) |

|---|---|---|

| Glycine | 0.5 | 5 |

| Alanine | 0.3 | 3 |

Wirkmechanismus

The mechanism of action of 4-Methylphthalaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of the methyl group at the fourth position influences the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 4-Methoxyphthalaldehyde

- Synthesis : Prepared via optimized methods involving nucleophilic substitution or oxidation of 4-methoxyphthalide precursors .

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing the electron density of the aromatic ring. This enhances aldehyde reactivity in electrophilic substitutions compared to 4-Methylphthalaldehyde .

- Applications : Used in fluorescence-based assays due to its enhanced stability in polar solvents .

b. 4-Hydroxyphthalaldehyde

- Synthesis : Derived from 4-hydroxyphthalic acid intermediates under acidic conditions .

- Reactivity : The hydroxyl group (-OH) introduces hydrogen-bonding capabilities, improving solubility in aqueous media. However, it is prone to oxidation, limiting its utility in long-term storage applications .

c. 3-(4-Methylphenyl)benzaldehyde (CAS: 116470-54-3)

Physicochemical Properties

| Property | This compound | 4-Methoxyphthalaldehyde | 4-Hydroxyphthalaldehyde |

|---|---|---|---|

| Molecular Formula | C₉H₈O₂ | C₉H₈O₃ | C₈H₆O₃ |

| CAS Number | 15158-36-8 | Not reported | Not reported |

| Boiling Point | Not reported | ~250°C (est.) | ~220°C (est.) |

| Solubility | Low in water; soluble in organic solvents | Moderate in polar solvents | High in polar solvents |

| Key Applications | Polymer precursors | Fluorescent probes | Labile intermediates |

Stability and Environmental Behavior

- This compound : Detected as a transient intermediate in supercritical water oxidation, suggesting moderate stability under high-temperature oxidative conditions .

- 4-Methoxyphthalaldehyde : Exhibits greater thermal stability due to the electron-donating methoxy group, making it suitable for high-temperature syntheses .

- 4-Hydroxyphthalaldehyde : Rapidly degrades in alkaline environments due to hydroxyl group oxidation, limiting its environmental persistence .

Biologische Aktivität

4-Methylphthalaldehyde (4-MPA), a derivative of phthalic acid, is an aromatic aldehyde with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article explores the biological activity of 4-MPA, focusing on its anticancer properties, antimicrobial effects, and other relevant biological interactions.

Chemical Structure

4-MPA has the following chemical structure:

- Molecular Formula : C₉H₈O₂

- Molecular Weight : 148.16 g/mol

The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that 4-MPA exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those related to breast cancer. The mechanism involves the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a crucial role in cell cycle regulation and apoptosis.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase by altering protein levels associated with cell division, such as cyclin-dependent kinases (CDKs) and BCL-2 family proteins.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via AhR modulation |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

4-MPA has demonstrated antimicrobial properties against various bacterial strains. The compound selectively targets bacterial dihydrofolate reductase (DHFR), which is critical for bacterial growth and survival.

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : Ranges from 50 to 100 µg/mL depending on the strain.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Escherichia coli | 75 | Inhibition of growth |

| Staphylococcus aureus | 50 | Inhibition of growth |

Other Biological Effects

Beyond its anticancer and antimicrobial activities, 4-MPA has shown potential in modulating inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokines, thereby suggesting a role in reducing inflammation.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Inflammation Modulation :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylphthalaldehyde, and what factors influence their yields?

- Answer : this compound is synthesized via a two-step process starting from 4-methylphthalic acid. The diol intermediate is first generated through reduction, followed by Swern oxidation to yield the aldehyde . A Wittig reaction with 1,2-bis(triphenylphosphonium ylide) can further derivatize it into methyl-DBCOT derivatives, though yields are typically low (e.g., 7%) due to cis-trans isomer formation during synthesis. Key factors affecting yield include reaction temperature, choice of oxidizing agents, and isomer control strategies .

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while Infrared (IR) spectroscopy identifies functional groups like the aldehyde moiety. Gas chromatography-mass spectrometry (GC-MS) is used for purity assessment and quantification, especially in degradation studies . For purification, column chromatography under inert atmospheres (e.g., nitrogen) is advised to prevent oxidation .

Advanced Research Questions

Q. How do stereochemical challenges during this compound synthesis impact reaction optimization?

- Answer : Cis-trans isomerism during Wittig reactions introduces complexity, often reducing yields. For example, methyl-DBCOT synthesis yields only 7% due to undesired isomer formation . Advanced strategies include photo-irradiation to isomerize intermediates into the desired cis,cis-configuration or employing chiral catalysts to enforce stereocontrol. Computational modeling (e.g., density functional theory) can predict favorable reaction pathways for isomer minimization .

Q. What role does this compound play in oxidative degradation pathways, and how is its stability assessed?

- Answer : Under supercritical water oxidation (SCWO) conditions, this compound is identified as an intermediate in the degradation of spent extraction solvents (SES). Its stability is context-dependent: high temperatures (>400°C) and oxidant concentrations promote breakdown into smaller molecules (e.g., acetophenone, maleic anhydride). GC-MS and high-performance liquid chromatography (HPLC) are used to track its degradation kinetics and byproducts .

Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic applications?

- Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) model electrophilic attack sites on the aromatic ring and aldehyde group. These predictions guide functionalization strategies, such as designing regioselective substitutions or evaluating steric hindrance in polymer synthesis .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported yields for this compound-derived compounds?

- Answer : Variability in yields (e.g., 7% in methyl-DBCOT synthesis vs. higher yields in analogous reactions) may stem from differences in isomer control, solvent systems, or catalyst efficiency. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are recommended. Meta-analyses of published protocols can identify critical variables (e.g., reaction time, temperature gradients) requiring optimization .

Methodological Best Practices

Q. What experimental design principles are critical for studying this compound in enzymatic or catalytic systems?

- Answer : Use controlled inert environments (e.g., Schlenk lines) to prevent aldehyde oxidation. For catalytic studies, include negative controls (e.g., reactions without catalysts) and validate reproducibility across triplicate trials. Spectroscopic monitoring (e.g., in-situ IR) enables real-time tracking of reaction progress .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.